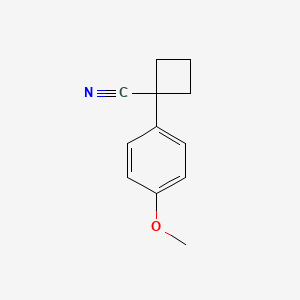

1-(4-Methoxyphenyl)cyclobutanecarbonitrile

描述

属性

IUPAC Name |

1-(4-methoxyphenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-14-11-5-3-10(4-6-11)12(9-13)7-2-8-12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMVJOZLYNVVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619776 | |

| Record name | 1-(4-Methoxyphenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29786-45-6 | |

| Record name | 1-(4-Methoxyphenyl)cyclobutanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29786-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 4 Methoxyphenyl Cyclobutanecarbonitrile

Reactivity Profiles of the Nitrile Group

The nitrile (cyano) group, with its carbon-nitrogen triple bond, is a versatile functional group that serves as a key reaction center in 1-(4-Methoxyphenyl)cyclobutanecarbonitrile. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the transformation of the nitrile into several other important functional groups, including primary amines, ketones, and carboxylic acids.

Key transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate to yield a carboxylic acid. This transformation is fundamental for converting the cyano-substituted cyclobutane (B1203170) into a cyclobutylcarboxylic acid derivative.

Reduction: The nitrile group can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. This reaction pathway is crucial for the synthesis of cyclobutylmethylamine derivatives.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile. The initial reaction forms an imine salt, which upon aqueous workup (hydrolysis), yields a ketone. This reaction provides a powerful method for carbon-carbon bond formation, attaching a new organic substituent to the carbon atom that was formerly part of the nitrile.

A notable application demonstrating the reactivity of the nitrile in a structurally related compound is the synthesis of Sibutramine. In this synthesis, the analogous compound 1-(4-chlorophenyl)cyclobutanecarbonitrile undergoes a Grignard reaction with isobutylmagnesium bromide. The resulting intermediate is not hydrolyzed to a ketone but is instead directly reduced, showcasing a tandem Grignard-reduction pathway to form the final amine product. rsc.orggoogle.com

| Reaction Type | Reagents | Product Functional Group | General Mechanism |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | Nucleophilic attack by water/hydroxide, proceeds via an amide intermediate. |

| Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine | Nucleophilic addition of hydride ions (H⁻) to the nitrile carbon. |

| Grignard Reaction | 1. R-MgX; 2. H₃O⁺ | Ketone | Nucleophilic addition of the Grignard reagent's carbanion to the nitrile carbon, followed by hydrolysis of the imine intermediate. |

Chemical Transformations Involving the Cyclobutane Ring System

The cyclobutane ring, a four-membered carbocycle, is characterized by significant ring strain. This inherent strain makes it susceptible to reactions that lead to its opening, expansion, or rearrangement, as these transformations can relieve steric and angular strain. While specific studies on the ring transformations of this compound are not extensively documented, the reactivity can be inferred from studies on analogous cyclobutane derivatives.

Ring expansion reactions of cyclobutane derivatives are known, often proceeding through radical or cationic intermediates to form five-membered rings (cyclopentanes). For instance, radical-mediated ring expansions of cyclobutanone-based systems have been developed, where an initial radical formation is followed by cleavage of a C-C bond in the ring and subsequent cyclization to a larger ring. researchgate.netrsc.org It is plausible that radical intermediates generated at the quaternary carbon of this compound could trigger similar skeletal rearrangements.

Conversely, ring contraction is less common but can be induced under specific conditions, often involving photochemical rearrangements or complex catalytic cycles.

The strained C-C bonds of the cyclobutane ring are susceptible to cleavage under various conditions, including thermal, photochemical, and catalytic activation. Radical-mediated C-C bond cleavage, in particular, offers a powerful method for ring-opening. For example, enantioselective ring-opening cyanation has been demonstrated for cycloketone oxime esters, proceeding through an iminyl radical that triggers the cleavage of a C-C bond within the ring. nih.gov This suggests that radical-based transformations could be used to selectively open the cyclobutane ring of this compound to yield functionalized linear alkyl chains.

Furthermore, derivatization of the cyclobutane ring without cleavage is possible. For instance, catalytic arylboration of spirocyclic cyclobutenes has been used to create highly substituted spiro[3.n]alkanes, demonstrating that C-H bonds on the ring can be functionalized under the right catalytic conditions. nih.gov

Aromatic Reactivity of the Methoxyphenyl Moiety (e.g., Substitutions, Oxidations)

The 4-methoxyphenyl (B3050149) group (anisyl group) is an electron-rich aromatic system that readily participates in several characteristic reactions.

Electrophilic Aromatic Substitution (SEAr): The methoxy (B1213986) group (-OCH₃) is a powerful activating and ortho, para-directing group. libretexts.orgwikipedia.org This is due to the resonance effect, where the oxygen atom's lone pairs donate electron density into the benzene ring, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. quora.com Since the para position is occupied by the cyclobutylcarbonitrile substituent, electrophilic substitution on this compound is expected to occur predominantly at the ortho positions (positions 3 and 5 of the phenyl ring). However, the steric bulk of the 1-cyanocyclobutyl group may hinder attack at these positions to some extent. Common SEAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation. doubtnut.comnih.gov

| Reaction | Reagents | Major Product |

|---|---|---|

| Bromination | Br₂/FeBr₃ | 1-(3-Bromo-4-methoxyphenyl)cyclobutanecarbonitrile |

| Nitration | HNO₃/H₂SO₄ | 1-(4-Methoxy-3-nitrophenyl)cyclobutanecarbonitrile |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(3-Acetyl-4-methoxyphenyl)cyclobutanecarbonitrile |

Oxidation: The electron-rich nature of the methoxyphenyl group also makes it susceptible to oxidation. Enzymatic oxidation of anisole, for example, can lead to hydroxylation of the aromatic ring (forming methoxyphenols) or demethylation to yield a phenol. nih.gov Strong chemical oxidants can lead to more extensive degradation or quinone formation.

Ether Cleavage: The methyl ether linkage can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgpearson.comwikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of an aryl methyl ether, the attack occurs on the methyl group (SN2 mechanism), leading to the formation of a phenol and a methyl halide. libretexts.org This provides a direct route to the corresponding phenolic derivative, 1-(4-hydroxyphenyl)cyclobutanecarbonitrile.

Mechanistic Studies of Thermal Decomposition and Radical Intermediates

The thermal decomposition of cyclobutane itself is a classic example of a unimolecular reaction that proceeds via a diradical intermediate to yield two molecules of ethylene. amanote.com This process involves the homolytic cleavage of a C-C bond to form a 1,4-diradical, which then cleaves to form the stable alkene products.

For a substituted cyclobutane like this compound, thermal decomposition would likely initiate with the cleavage of one of the ring's C-C bonds. The presence of the phenyl and nitrile substituents would influence which bond breaks and the stability of the resulting diradical intermediate. Cleavage of the C1-C2 bond would generate a diradical stabilized by both the methoxyphenyl group and the nitrile group at one radical center. This intermediate could then fragment in several ways, potentially leading to the formation of 4-methoxystyrene and 1-cyanoethylene (acrylonitrile).

Radical intermediates are also key in non-thermal reactions. As discussed (Sec 3.2.2), radical-mediated processes can lead to ring-opening and functionalization. nih.gov Such radicals could be generated photochemically or by using chemical radical initiators. For instance, a radical generated elsewhere in a molecule can be relayed to the cyclobutane ring, triggering its fragmentation. nih.govmdpi.com The stability of the potential radical intermediates—such as a tertiary radical at the C1 position stabilized by both the adjacent aromatic ring and the nitrile group—would be a key factor driving these transformation pathways.

Structural Elucidation and Conformational Analysis of 1 4 Methoxyphenyl Cyclobutanecarbonitrile Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information regarding the connectivity, chemical environment, and molecular formula of a compound. High-resolution techniques are particularly crucial for the detailed analysis of complex structures like substituted cyclobutanes.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(4-Methoxyphenyl)cyclobutanecarbonitrile. Both ¹H and ¹³C NMR provide critical data on the electronic environment of each atom, allowing for the assignment of its regiochemistry.

In the ¹H NMR spectrum, the aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as a characteristic AA'BB' system of two doublets, arising from the symmetrical substitution pattern. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet, typically downfield. The protons on the cyclobutane (B1203170) ring would exhibit complex multiplet patterns due to spin-spin coupling.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the quaternary carbons (the carbon bearing the nitrile and phenyl groups, and the ipso-carbon of the phenyl ring attached to the methoxy group), the aromatic CH carbons, the methoxy carbon, the cyclobutane methylene (B1212753) (-CH₂) carbons, and the nitrile (-CN) carbon.

For more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively establish proton-proton and proton-carbon connectivities, confirming the regiochemical and stereochemical assignments. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH (ortho to -C(CN)R) | ~7.4 | ~128 |

| Aromatic CH (ortho to -OCH₃) | ~6.9 | ~114 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Cyclobutane -CH₂- (alpha to C-CN) | ~2.7 | ~35 |

| Cyclobutane -CH₂- (beta to C-CN) | ~2.2 | ~15 |

| Quaternary Cyclobutane Carbon | - | ~45 |

| Quaternary Aromatic Carbon (ipso-C) | - | ~132 |

| Quaternary Aromatic Carbon (ipso-OCH₃) | - | ~159 |

| Nitrile (-CN) | - | ~122 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₁₂H₁₃NO, HRMS would confirm the exact mass of the molecular ion [M]⁺, distinguishing it from other compounds with the same nominal mass. nih.gov

Upon ionization, the molecule undergoes fragmentation, producing a unique pattern that serves as a structural fingerprint. The fragmentation of this compound would likely proceed through several key pathways. Common fragmentation patterns for related structures include alpha-cleavage and rearrangements. libretexts.orgmiamioh.edu The loss of the nitrile group or cleavage within the cyclobutane ring are plausible fragmentation routes. nsf.govcas.cn The stable aromatic ring often directs fragmentation, potentially leading to the formation of a resonance-stabilized methoxyphenyl-containing cation.

Table 2: Plausible HRMS Fragmentation Pattern for this compound (C₁₂H₁₃NO, Exact Mass: 187.0997)

| m/z (calculated) | Possible Fragment Formula | Description |

| 187.0997 | [C₁₂H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 172.0762 | [C₁₁H₁₀NO]⁺ | Loss of methyl radical (•CH₃) |

| 158.0970 | [C₁₁H₁₂N]⁺ | Loss of formyl radical (•CHO) from methoxy group rearrangement |

| 131.0680 | [C₉H₉O]⁺ | Cleavage of cyclobutane ring and nitrile loss |

| 107.0497 | [C₇H₇O]⁺ | Methoxybenzyl cation |

Single Crystal X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. carleton.edu This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.commdpi.com For derivatives of this compound, X-ray crystallography can unambiguously determine the relative and absolute stereochemistry of all chiral centers.

The analysis would reveal the precise geometry of the puckered cyclobutane ring and the orientation of the 4-methoxyphenyl and nitrile substituents. researchgate.netrsc.orgresearchgate.net This data is invaluable for confirming structural assignments made by spectroscopic methods and for understanding intermolecular interactions, such as crystal packing forces, within the solid state. beilstein-journals.org Although this compound itself is achiral, this method would be essential for characterizing any chiral derivatives.

Conformational Dynamics and Energetics of the Substituted Cyclobutane Ring

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of adjacent C-H bonds). masterorganicchemistry.com To alleviate the torsional strain that would be present in a planar conformation, cyclobutane and its derivatives adopt a non-planar, puckered or "butterfly" conformation. ic.ac.uklibretexts.orgdalalinstitute.com

This puckering results in a dynamic equilibrium between two equivalent conformations that rapidly interconvert at room temperature. masterorganicchemistry.com The energy barrier for this ring-flipping is typically low. ic.ac.uk In substituted cyclobutanes like this compound, the bulky substituent group preferentially occupies a pseudo-equatorial position to minimize steric interactions, influencing the conformational equilibrium. researchgate.net The degree of puckering, often described by a dihedral angle, can be determined experimentally by X-ray crystallography or computationally through molecular modeling. researchgate.netnih.gov The conformational rigidity imparted by the cyclobutane ring can be a desirable feature in medicinal chemistry, as it can restrict the number of accessible conformations for a molecule. nih.govpharmablock.com

Computational and Theoretical Investigations of 1 4 Methoxyphenyl Cyclobutanecarbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 1-(4-Methoxyphenyl)cyclobutanecarbonitrile, these calculations would reveal the distribution of electrons within the structure, which is crucial for predicting its reactivity and intermolecular interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule.

Table 1: Hypothetical Electronic Structure Parameters for this compound

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 3.8 D |

| Electron Affinity (EA) | Energy released when an electron is added | 1.1 eV |

| Ionization Potential (IP) | Energy required to remove an electron | 6.4 eV |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor.

A conformational search would be performed to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is particularly relevant for the cyclobutane (B1203170) ring, which can adopt different puckered conformations, and for the orientation of the methoxyphenyl group relative to the cyclobutane ring. The simulations would track the trajectories of atoms, revealing the dynamic behavior and energetic landscape of the molecule.

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction involving this compound, chemists can identify the lowest energy path from reactants to products.

A key aspect of this is the calculation and characterization of transition states, which are the high-energy intermediates that connect reactants and products. The energy barrier (activation energy) determined from these calculations provides a quantitative measure of the reaction rate. For instance, if this compound were to undergo hydrolysis of the nitrile group, transition state calculations could differentiate between possible acid- or base-catalyzed mechanisms.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. For this compound, these predictions would include:

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra can aid in the assignment of peaks in experimentally obtained spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in assigning specific absorption bands to the vibrational modes of the functional groups present, such as the C≡N stretch of the nitrile, the C-O stretch of the methoxy (B1213986) group, and vibrations associated with the aromatic and cyclobutane rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, corresponding to the absorption of ultraviolet or visible light. This would provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

| Nitrile (C≡N) | Stretching | 2245 |

| Methoxy (C-O-C) | Asymmetric Stretching | 1250 |

| Aromatic Ring (C=C) | Stretching | 1610, 1515 |

| Cyclobutane (CH2) | Scissoring | 1460 |

Note: This table contains hypothetical data for illustrative purposes.

In Silico Modeling for Stereoselective Recognition and Catalysis

In silico modeling encompasses a range of computational techniques used to study interactions between molecules. If this compound were being investigated as a substrate for a stereoselective catalyst or as a ligand for a biological target, molecular docking and other modeling studies would be employed.

These simulations would model the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) between the molecule and a binding site. The goal would be to understand the basis of stereoselective recognition, predicting which enantiomer of a chiral molecule would bind more favorably. In the context of catalysis, modeling could help to rationalize the stereochemical outcome of a reaction by analyzing the transition states of the catalyzed process.

Applications of 1 4 Methoxyphenyl Cyclobutanecarbonitrile in Organic Synthesis

Utility as Key Synthetic Intermediate in Complex Molecule Construction

1-(4-Methoxyphenyl)cyclobutanecarbonitrile serves as a pivotal intermediate in the synthesis of more complex molecular architectures. The inherent ring strain of the cyclobutane (B1203170) ring, estimated to be around 26.3 kcal/mol, provides a unique thermodynamic driving force for a variety of ring-opening and rearrangement reactions, allowing access to functionalities that would be challenging to obtain through other synthetic routes. The nitrile group is a versatile functional handle that can be transformed into a wide array of other functionalities, including amines, carboxylic acids, amides, and ketones. This chemical reactivity, coupled with the defined three-dimensional arrangement of substituents on the cyclobutane ring, makes it an attractive starting point for the stereocontrolled synthesis of intricate target molecules.

The synthetic utility of analogous aryl cyclobutanecarbonitriles is well-documented in the synthesis of pharmacologically active compounds. A notable example is the synthesis of Sibutramine, an appetite suppressant. The core of Sibutramine features a 1-(4-chlorophenyl)cyclobutane moiety, which is structurally very similar to the 1-(4-methoxyphenyl)cyclobutane framework. The synthesis of Sibutramine highlights the importance of the cyclobutanecarbonitrile (B1293925) precursor in constructing the key structural features of the final drug molecule. This established synthetic precedent underscores the potential of this compound to serve as a key intermediate in the development of new chemical entities with potential therapeutic applications.

The transformations of the nitrile group in aryl cyclobutanecarbonitriles are central to their utility. For instance, Grignard addition to the nitrile followed by reduction is a common strategy to introduce alkyl or aryl groups and generate the corresponding amine, a functional group prevalent in many bioactive molecules. The methoxyphenyl group can also be chemically modified, for example, through demethylation to reveal a phenol, which can then be further functionalized.

Precursor to Diverse Pharmaceutical Scaffolds and Chemical Probes

The unique conformational constraints imposed by the cyclobutane ring make this compound an attractive precursor for the development of novel pharmaceutical scaffolds. In an era of drug discovery that is often described as "escaping flatland," the introduction of three-dimensional structural motifs is a key strategy for improving the pharmacological properties of drug candidates. researchgate.net The puckered conformation of the cyclobutane ring allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

The conversion of the nitrile group to a primary amine, for instance, opens up a vast chemical space for the synthesis of a library of amides, sulfonamides, and other derivatives. These derivatives can be screened for a wide range of biological activities. The resulting aminocyclobutane core is a privileged scaffold in medicinal chemistry, found in a number of clinical and preclinical drug candidates. The 1-(4-methoxyphenyl)cyclobutane framework can serve as a bioisostere for other commonly used groups in drug design, offering a novel way to modulate the physicochemical properties of a molecule, such as its metabolic stability and membrane permeability. nih.gov

While specific examples of chemical probes derived directly from this compound are not extensively documented in the literature, its structural features make it a promising candidate for the development of such tools. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The rigid cyclobutane core could be used to present specific pharmacophoric elements in a defined orientation to probe the binding pocket of a protein of interest. The methoxyphenyl group can also be a key interaction motif, and its modification could be used to fine-tune the probe's properties.

Strategies for Diversity-Oriented Synthesis Leveraging the Cyclobutane Core

Diversity-oriented synthesis (DOS) is a powerful approach for the creation of structurally diverse and complex small molecule libraries for high-throughput screening. The goal of DOS is to efficiently explore a broad range of chemical space to identify novel bioactive compounds. The this compound scaffold is well-suited for DOS strategies due to the presence of multiple points for diversification.

A key strategy in DOS is the use of a common intermediate that can be readily transformed into a variety of different molecular skeletons. The cyclobutane ring of this compound can undergo a range of stereocontrolled functionalization and ring-expansion or ring-opening reactions to generate a diverse set of scaffolds. mdpi.com For example, ring expansion of a cyclobutanone (B123998) derived from the nitrile could lead to cyclopentane (B165970) or cyclohexane (B81311) derivatives, while ring-opening could provide access to acyclic structures with defined stereochemistry.

Biological and Pharmacological Research of 1 4 Methoxyphenyl Cyclobutanecarbonitrile and Its Analogues

Investigation of Molecular Targets and Associated Mechanisms of Action

Histone methyltransferase G9a (also known as EHMT2) is a crucial enzyme in the field of epigenetics, primarily responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9). nih.govnih.gov This methylation is a key signal for gene silencing and the formation of heterochromatin. The dysregulation of G9a is linked to the initiation and progression of various cancers, making it a significant target for therapeutic intervention. nih.gov

While the 1-(4-Methoxyphenyl)cyclobutanecarbonitrile scaffold has not been a primary focus, extensive research has been conducted on other classes of G9a inhibitors. Potent and selective inhibitors have been developed, often based on a quinazoline (B50416) core structure. These compounds act by competing with either the histone substrate or the S-adenosylmethionine (SAM) cofactor. For example, UNC0224 is a potent G9a inhibitor with a Ki of 2.6 nM and also inhibits the related G9a-like protein (GLP). medchemexpress.com Another compound, BRD4770, inhibits G9a with an IC50 of 6.3 μM and has been shown to induce senescence in cells. selleckchem.com These studies highlight the therapeutic potential of G9a inhibition, though exploration of analogues related to this compound remains an area for future investigation.

Table 1: Examples of G9a/GLP Inhibitors

| Compound | Target(s) | Potency |

|---|---|---|

| UNC0224 | G9a, GLP | Ki = 2.6 nM (G9a) |

Cyclin-Dependent Kinase 9 (CDK9) is a key enzyme in the regulation of gene transcription. biorxiv.org It forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transition from transcription initiation to productive elongation. nih.gov Given its role in transcribing short-lived anti-apoptotic proteins, CDK9 has become an attractive target in oncology. biorxiv.orgnih.gov

Research into novel CDK9 inhibitors has identified promising compounds structurally related to the 4-methoxyphenyl (B3050149) motif. A study on new imadazopyrazines as CDK9 inhibitors revealed that analogues featuring a 4-methoxyphenyl amine group at position 3 of the imadazopyrazine core exhibited potent inhibitory activity. mdpi.com Compound 1d from this series was the most potent, with a sub-micromolar IC50 value, suggesting that the 4-methoxyphenyl moiety is a key feature for high-affinity binding to the kinase. mdpi.com The antiproliferative effects of these compounds in cancer cell lines correlated with their CDK9 inhibitory activity, supporting CDK9 as a mechanistic target. mdpi.com

Table 2: CDK9 Inhibitory Activity of Imadazopyrazine Analogues

| Compound | R Group (Position 3) | IC50 (µM) for CDK9 |

|---|---|---|

| 1d | 4-methoxyphenyl amine | 0.18 |

| 1a | Phenyl amine | 0.52 |

| 1b | 4-fluorophenyl amine | 0.45 |

| 1c | 4-chlorophenyl amine | 0.33 |

Data sourced from a study on new imadazopyrazines as CDK9 inhibitors. mdpi.com

Neurotensin (B549771) Receptor 1 (NTR1) is a G protein-coupled receptor (GPCR) that mediates the effects of the neuropeptide neurotensin. nih.gov It is expressed in brain regions associated with dopamine (B1211576) pathways, making it a target for conditions like addiction. nih.gov The development of small-molecule, non-peptidic NTR1 agonists has been a goal of medicinal chemistry to overcome the poor pharmacokinetic properties of peptide-based ligands.

In the pursuit of novel NTR1 agonists, a high-throughput screening campaign led to the discovery of a series of quinazoline-based compounds. nih.gov The synthesis of these molecules utilized cyclobutane (B1203170) carbonitrile, a key structural element of this compound, as a starting material to construct the quinazoline core. nih.gov Subsequent optimization of these hits involved introducing various substituted aryl piperazines. Notably, an analogue featuring a 4-methoxyphenyl group (21 ) was synthesized and evaluated, demonstrating the relevance of this moiety in exploring the structure-activity relationship for NTR1 agonism. nih.gov The lead compound from this series, ML314, was identified as a potent, brain-penetrant, β-arrestin biased agonist of NTR1. nih.gov

Table 3: Activity of Quinazoline Analogues at NTR1

| Compound | R Group (Aryl) | % Activity vs. NT(8-13) |

|---|---|---|

| 5 | Phenyl | 57 ± 5.6 |

| 21 | 4-methoxyphenyl | 46 ± 18 |

| 22 | 2,4-dimethoxyphenyl | 23 ± 0.4 |

| 23 | 2,6-dimethylphenyl | 61 ± 5.2 |

Activity measured relative to the EC100 of the neurotensin peptide control NT(8-13). nih.gov

Beta-secretase 1 (BACE1) is an aspartyl protease that plays a critical role in the pathogenesis of Alzheimer's disease. domainex.co.uk It performs the initial cleavage of the amyloid precursor protein (APP), a step that is essential for the production of amyloid-β (Aβ) peptides. domainex.co.uk The aggregation of these peptides into plaques is a primary hallmark of Alzheimer's disease. Consequently, the inhibition of BACE1 is a major therapeutic strategy aimed at reducing Aβ production. chemrxiv.org

The development of BACE1 inhibitors has been a significant focus of pharmaceutical research for over two decades. nih.gov Early efforts focused on peptidomimetic inhibitors designed to mimic the APP cleavage site. More recent research has shifted to non-peptide small molecules with better drug-like properties, capable of crossing the blood-brain barrier. nih.gov Several of these small-molecule inhibitors, many of which feature cyclic amidine functionalities, have advanced to clinical trials. domainex.co.uknih.gov While the this compound scaffold itself has not been prominently featured in major BACE1 inhibitor discovery programs, the principles of designing potent and selective aspartyl protease inhibitors continue to evolve. nih.gov

Monoamine transporters—for dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—are crucial for regulating neurotransmission by clearing these neurotransmitters from the synaptic cleft. nih.gov These transporters are well-established targets for drugs treating depression, ADHD, and other neuropsychiatric disorders. nih.gov Additionally, monoamine receptors, such as the serotonin 5-HT1A receptor, are important targets for anxiolytics and antidepressants.

Research into conformationally constrained ligands has explored analogues containing a (methoxyphenyl)cycloalkyl core. A study focused on developing potent and selective 5-HT1A receptor ligands synthesized a series of trans-4-[4-(methoxyphenyl)cyclohexyl]-1-arylpiperazines. nih.gov While utilizing a cyclohexane (B81311) ring instead of a cyclobutane, this work demonstrates that the (methoxyphenyl)cycloalkyl moiety is a viable scaffold for achieving high affinity at monoamine receptors. The lead compound from this series, trans-8a, displayed exceptionally high affinity for the 5-HT1A receptor with a Ki of 0.028 nM and showed high selectivity over dopamine D2 and α1-adrenergic receptors. nih.gov These compounds were found to act as full or partial agonists at the 5-HT1A receptor. nih.gov

Table 4: Binding Affinities (Ki, nM) of Methoxyphenylcyclohexyl Analogues at Monoamine Receptors

| Compound | Receptor | Ki (nM) |

|---|---|---|

| trans-8a | 5-HT1A | 0.028 |

| Dopamine D2 | 2194 | |

| α1-Adrenergic | 767 |

Data from radioligand binding assays using rat brain membranes. nih.gov

Estrogen receptors (ERα and ERβ) are nuclear hormone receptors that are key targets in the treatment of hormone-responsive breast cancer and postmenopausal osteoporosis. wikipedia.orgbeilstein-journals.org Selective Estrogen Receptor Modulators (SERMs) are compounds that exhibit tissue-specific agonist or antagonist activity at estrogen receptors. wikipedia.org This dual activity allows them to block estrogen's proliferative effects in breast tissue while mimicking its beneficial effects in bone. nih.gov

The chemical structures of many successful SERMs incorporate phenolic or methoxyphenyl groups. For instance, Raloxifene, a benzothiophene-based SERM, features a 4-hydroxyphenyl group and a methoxy-substituted benzothiophene (B83047) core. nih.gov Researchers have designed hybrid molecules combining the Raloxifene scaffold with other functional groups to enhance their activity. nih.gov Furthermore, the synthesis of novel SERMs with a tetrahydrofluorenone core has been achieved using starting materials like m-anisyl alcohol, which contains the methoxyphenyl motif. beilstein-journals.orgbeilstein-journals.org This indicates that the methoxyphenyl group is a well-established and important structural component in the design of molecules targeting the estrogen receptor, suggesting that analogues of this compound could be a relevant area for exploration in the development of new SERMs.

Androgen Receptor Modulation

The androgen receptor (AR) is a crucial therapeutic target, particularly in the context of prostate cancer. dukehealth.org Non-steroidal anti-androgens are a major class of drugs used in its treatment. numberanalytics.com The rigid, puckered conformation of the cyclobutane ring has been successfully incorporated into the design of potent androgen receptor modulators. pharmablock.comnih.gov

Analogues featuring a cyclobutane scaffold have demonstrated significant activity as AR antagonists. For instance, apalutamide, an approved medication for treating castration-resistant prostate cancer, features a spirocyclic cyclobutane structure. pharmablock.com Furthermore, a novel class of compounds known as tetraaryl cyclobutanes (CBs) has been investigated as next-generation therapies. These compounds act as competitive inhibitors of the androgen receptor. dukehealth.org One particular CB compound was found to inhibit mutant forms of the AR that confer resistance to existing therapies like enzalutamide. Its mechanism involves preventing the androgen receptor from translocating to the cell nucleus, a critical step for promoting tumor growth. dukehealth.org In animal models, this compound showed activity against prostate tumors that were resistant to enzalutamide. dukehealth.org The inclusion of nitrile groups is also a common feature in the structure of non-steroidal androgen antagonists. nih.govnih.gov

Antimicrobial and Anticancer Properties

Antimicrobial Activity The cyclobutane moiety is present in several natural and synthetic compounds exhibiting antimicrobial properties. nih.gov Sceptrin, a natural alkaloid containing a cyclobutane ring, has shown activity against a range of microbes, including Staphylococcus aureus, Bacillus subtilis, and Candida albicans. nih.gov

In studies of synthetic derivatives, compounds incorporating a cyclobutane fragment have been tested for antimicrobial efficacy. One such study identified activity against Staphylococcus aureus and Сandida albicans. researchgate.net Another investigation confirmed that a cyclobutane-containing compound possessed antimicrobial activity against Staphylococcus aureus АТСС 6538 with a minimum inhibitory concentration (MIC) of 62.5 μg/ml. researchgate.net

| Compound Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Synthetic Cyclobutane Derivative | Staphylococcus aureus АТСС 6538 | 62.5 μg/ml | researchgate.net |

| Synthetic Cyclobutane Derivative | Сandida albicans ATCC 10231 | Active | researchgate.net |

| Sceptrin (Natural Product) | Staphylococcus aureus | Active | nih.gov |

| Sceptrin (Natural Product) | Bacillus subtilis | Active | nih.gov |

Anticancer Properties Structural motifs present in this compound have been explored for their potential in oncology. The 4-methoxyphenyl group, in particular, is a common feature in various classes of synthetic compounds with anticancer activity. mdpi.commdpi.com

For example, a series of 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane derivatives were synthesized and evaluated for anti-proliferative effects. The parent compound exhibited weak cell growth inhibition against human cancer cell lines, including MCF-7 (breast) and LNCaP (prostate). nih.gov Similarly, a series of pyrazolo[3,4-b]pyridine analogues containing a 4-methoxyphenyl group were tested against several cancer cell lines. Certain compounds in this series demonstrated potent cytotoxicity. mdpi.com For example, compound 14g from the study showed an IC₅₀ of 1.98 µM against the HCT-116 colon cancer cell line. mdpi.com In a separate study on imidazo[1,2-a]quinoxaline-2-carbonitrile analogues, the presence of a 4-methoxy group on a phenyl ring was found to be essential for activity against the MCF-7 breast cancer cell line. nih.gov

| Compound Series | Cell Line | Cancer Type | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridines (Compound 9a) | Hela | Cervical | 2.59 µM | mdpi.com |

| Pyrazolo[3,4-b]pyridines (Compound 14g) | MCF7 | Breast | 4.66 µM | mdpi.com |

| Pyrazolo[3,4-b]pyridines (Compound 14g) | HCT-116 | Colon | 1.98 µM | mdpi.com |

| Carborane Derivatives (Compound 2g) | 39 Human Cancer Cell Lines | Various | 5.8 µM (mean GI₅₀) | nih.gov |

Structure-Activity Relationship (SAR) Studies and Rational Analog Design

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity, guiding the rational design of more potent and selective analogues. nih.govnih.gov

The cyclobutane ring is a valuable scaffold in medicinal chemistry due to its unique, rigid, and puckered three-dimensional structure. nih.govru.nl This rigidity can conformationally lock a molecule, positioning key pharmacophore groups in an optimal orientation for binding to a biological target. ru.nl This can lead to improved potency and selectivity. For instance, the hepatitis C virus (HCV) protease inhibitor boceprevir (B1684563) contains a cyclobutane group and is 3-fold and 19-fold more potent than its corresponding cyclopropyl (B3062369) and cyclopentyl analogues, respectively, demonstrating the specific advantage of the four-membered ring in its binding pocket. pharmablock.com The cyclobutane scaffold can also enhance metabolic stability. nih.gov

The 4-methoxyphenyl group also plays a critical role in the activity of various compounds. SAR studies have shown that the number and position of methoxy (B1213986) groups on a phenyl ring can significantly impact anticancer activity. In a study of carborane derivatives, increasing the number of methoxy groups from one to three on the phenyl ring enhanced the cell growth inhibitory activity. nih.gov In another series of compounds, a methoxy group at the para-position (position 4) of a phenyl ring was found to be crucial for activity against breast cancer cells, whereas a methoxy group at the meta-position (position 3) was better for lung cancer activity. nih.gov

The development of nonsteroidal selective androgen receptor modulators (SARMs) from earlier nonsteroidal anti-androgens like bicalutamide (B1683754) is a prime example of rational analog design, where slight structural modifications led to a significant shift in pharmacological profile from pure antagonism to tissue-selective agonism. nih.govnih.gov

Biological Assay Methodologies and In Vitro/In Vivo Pharmacological Profiling

A range of standardized biological assays are used to determine the pharmacological profiles of new chemical entities.

In Vitro Assays:

Androgen Receptor Modulation: The initial screening of potential AR modulators typically involves in vitro assays. Ligand binding affinity is measured using competitive displacement assays, where the test compound's ability to displace a high-affinity radiolabeled ligand (e.g., [³H]mibolerone) from the AR is quantified. acs.org Functional activity is assessed through transcriptional activation assays. In these assays, cells are transfected with an AR expression vector and a reporter gene (like luciferase) linked to an androgen response element. The ability of a compound to either activate (agonist) or inhibit (antagonist) the reporter gene expression is then measured. acs.org Another high-content screening method uses recombinant cells expressing a green fluorescent protein (GFP)-tagged AR to visually monitor the translocation of the receptor into the nucleus upon ligand binding. evotec.com

Antimicrobial Activity: Standard methodologies for determining antimicrobial activity include the agar (B569324) diffusion method, where the size of the zone of growth inhibition around a compound-impregnated disk is measured. researchgate.net A more quantitative method is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that prevents visible microbial growth. researchgate.net

Anticancer Activity: The cytotoxic or anti-proliferative effects of compounds on cancer cells are commonly evaluated using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells, to calculate the IC₅₀ value (the concentration of a compound that inhibits cell growth by 50%). mdpi.com

In Vivo Pharmacological Profiling:

Androgen Receptor Modulation: Compounds that show promising in vitro activity as AR modulators are advanced to in vivo testing. The Hershberger assay is the standard preclinical model for differentiating between anabolic and androgenic effects. nih.gov In this assay, castrated male rats are treated with the test compound, and the weights of an anabolic tissue (the levator ani muscle) and androgenic tissues (ventral prostate and seminal vesicles) are measured and compared. nih.govacs.org

Anticancer Activity: The in vivo antitumor efficacy of a compound is often evaluated using xenograft models. In these models, human tumor cells are implanted into immunocompromised mice. The mice are then treated with the test compound, and its effect on tumor growth is monitored over time. dukehealth.org

Advanced Catalytic Applications and Processes Involving 1 4 Methoxyphenyl Cyclobutanecarbonitrile

Catalytic Strategies for the Synthesis of 1-(4-Methoxyphenyl)cyclobutanecarbonitrile

The synthesis of this compound can be achieved through various methods, with catalytic strategies offering advantages in terms of efficiency and reaction conditions. A prevalent approach involves the alkylation of (4-methoxyphenyl)acetonitrile with 1,3-dihalopropanes.

One of the key catalytic methods for this transformation is Phase-Transfer Catalysis (PTC) . PTC is a powerful technique for carrying out reactions between reactants in immiscible phases. In the synthesis of this compound, a quaternary ammonium (B1175870) salt is often employed as the phase-transfer catalyst. This catalyst facilitates the transfer of the carbanion, generated from (4-methoxyphenyl)acetonitrile by a strong base in the aqueous phase, to the organic phase containing the alkylating agent (e.g., 1,3-dibromopropane). This method is particularly valuable in industrial settings due to its operational simplicity, mild reaction conditions, and the use of inexpensive bases like sodium hydroxide. crdeepjournal.orgphasetransfer.com High selectivity for mono-alkylation over di-alkylation is a notable advantage of this catalytic system. crdeepjournal.org

Another strategy, while not catalytic in the traditional sense but relevant to the formation of the cyclobutane (B1203170) ring, is the use of a strong base such as sodium hydride in an aprotic polar solvent like N,N-dimethylformamide (DMF). In a synthesis reported for the isomeric 1-(3-methoxyphenyl)cyclobutanecarbonitrile, (3-methoxyphenyl)acetonitrile (B41291) is treated with sodium hydride to generate the corresponding carbanion, which then undergoes cyclization with 1,3-dibromopropane (B121459). chemicalbook.com This approach, however, necessitates stoichiometric amounts of the strong base.

| Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cycloalkylation of (4-methoxyphenyl)acetonitrile with 1,3-dibromopropane | Phase-Transfer Catalyst (e.g., Aliquat 336®) / NaOH | Toluene/Water | 20-60 | High | crdeepjournal.orgphasetransfer.com |

| Cycloalkylation of (3-methoxyphenyl)acetonitrile with 1,3-dibromopropane | Sodium Hydride | N,N-dimethylformamide | 0-20 | 44.2 | chemicalbook.com |

Application of this compound as a Substrate in Catalytic Transformations

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities through catalytic methods.

Catalytic Hydrogenation to Amines: The reduction of the nitrile group to a primary amine is a fundamental transformation. Catalysts such as Raney nickel, platinum dioxide, or palladium on carbon are effective for this purpose. google.com This reaction provides access to 1-(4-methoxyphenyl)cyclobutane-1-methanamine, a valuable intermediate for the synthesis of more complex molecules.

Catalytic Hydrolysis to Amides: The selective partial hydrolysis of nitriles to amides can be challenging, as the reaction can often proceed to the carboxylic acid. orgsyn.org Transition metal catalysts, such as those based on platinum, ruthenium, or rhodium, have been developed for the mild and selective hydration of nitriles to amides. orgsyn.orgsemanticscholar.org For instance, the Ghaffar-Parkins catalyst, a hydride-platinum(II) complex, is known for its high activity and functional group tolerance under neutral conditions. orgsyn.orgorgsyn.org This would convert this compound to 1-(4-methoxyphenyl)cyclobutane-1-carboxamide.

Catalytic Conversion to Tetrazoles: The [3+2] cycloaddition of azides to nitriles is a common method for the synthesis of 5-substituted 1H-tetrazoles. This reaction can be catalyzed by various metal salts, including those of zinc, copper, and iron. ajgreenchem.com The use of a heterogeneous catalyst, such as a sulfonated carbon material (SO3H-carbon), offers advantages in terms of catalyst recovery and reuse. ajgreenchem.com This transformation would yield 5-(1-(4-methoxyphenyl)cyclobutyl)-1H-tetrazole.

| Transformation | Product | Catalyst | Typical Reagents | Reference |

| Hydrogenation | 1-(4-methoxyphenyl)cyclobutane-1-methanamine | Raney Nickel, PtO₂, Pd/C | H₂ | google.com |

| Hydrolysis | 1-(4-methoxyphenyl)cyclobutane-1-carboxamide | Ghaffar-Parkins Catalyst (Platinum-based) | Water | orgsyn.orgorgsyn.org |

| Cycloaddition | 5-(1-(4-methoxyphenyl)cyclobutyl)-1H-tetrazole | SO₃H-carbon, ZnCl₂, Cu₂O | Sodium Azide | ajgreenchem.com |

Asymmetric Catalysis for the Production of Enantiopure Derivatives

The development of asymmetric catalytic methods for the synthesis of chiral cyclobutanes is an active area of research, as these motifs are present in numerous natural products and bioactive molecules. chemistryviews.org While specific examples for the asymmetric synthesis of this compound are not extensively documented, general strategies for the enantioselective synthesis of cyclobutanes can be applied.

One such strategy is the enantioselective [2+2] cycloaddition of alkenes. chemistryviews.org Visible-light-induced asymmetric [2+2] photocycloaddition reactions have emerged as a powerful tool for the synthesis of enantioenriched cyclobutane derivatives. chemistryviews.org For example, an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of oxa- ajgreenchem.comwilliams.edu-bicyclic heptanes with excellent enantioselectivities. chemistryviews.org

Another approach involves the transition metal-catalyzed intramolecular [4+2] cycloadditions of dienynes, which can provide access to complex bicyclic systems containing a cyclobutane ring. williams.edu Although this is a cycloaddition to form a six-membered ring, the strategic placement of functional groups can lead to cyclobutane-containing products.

Furthermore, the enantioselective functionalization of pre-existing four-membered ring substrates is a viable strategy. researchgate.net For instance, the enantioselective reduction of a ketone on a cyclobutane ring can lead to chiral cyclobutanols. researchgate.net

The application of these and other emerging asymmetric catalytic methodologies holds promise for the future production of enantiopure derivatives of this compound, which would be of significant interest for applications in medicinal chemistry and materials science.

| Asymmetric Strategy | Catalyst Type | Potential Application | Reference |

| Enantioselective [2+2] Photocycloaddition | Chiral Photosensitizer / Transition Metal Catalyst | Synthesis of chiral cyclobutane precursors | chemistryviews.org |

| Cobalt-Catalyzed Enantioselective [2+2] Cycloaddition | Chiral Phosphine-Cobalt Complex | Direct synthesis of chiral cyclobutenes | nih.gov |

| Enantioselective Functionalization | Chiral Transition Metal Complexes | Kinetic resolution or desymmetrization of cyclobutane derivatives | researchgate.net |

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways and Methodologies

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing 1-(4-Methoxyphenyl)cyclobutanecarbonitrile and its analogs. Key areas of exploration may include:

Catalytic Asymmetric Synthesis: Developing enantioselective catalytic methods to produce specific stereoisomers of derivatives, which is crucial as different enantiomers can have distinct biological activities.

Flow Chemistry: Utilizing continuous flow reactors could enable better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis.

Photoredox Catalysis: This cutting-edge technique could open up new reaction pathways for the functionalization of the cyclobutane (B1203170) ring or the aromatic moiety under mild conditions.

A comparison of potential synthetic improvements is outlined below:

| Methodology | Potential Advantages |

| Traditional Batch Synthesis | Well-established procedures |

| Catalytic Asymmetric Synthesis | Access to enantiopure compounds, potentially higher efficacy |

| Flow Chemistry | Improved safety, scalability, and reaction control |

| Photoredox Catalysis | Novel transformations, mild reaction conditions |

Advanced Computational Studies for Rational Drug Design and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. mq.edu.au For this compound, these approaches can guide the design of new derivatives with enhanced therapeutic properties. Future computational work could involve:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be built to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. pharmafeatures.com

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding orientation and affinity of this compound derivatives within the target's active site. mdpi.com This can provide insights for designing more potent inhibitors. researchgate.net

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. pharmafeatures.com A pharmacophore model based on active analogs could be used to screen virtual libraries for new potential hits. pharmafeatures.com

These computational strategies help in understanding the intricate relationship between a molecule's structure and its biological function. pharmafeatures.com

Identification of New Biological Targets and Therapeutic Applications

A significant area of future research will be to determine the biological activity of this compound and its derivatives. This can be achieved through:

High-Throughput Screening (HTS): Screening the compound against large panels of biological targets, such as enzymes and receptors, to identify any potential "hits."

Phenotypic Screening: Evaluating the compound's effect on cell models of various diseases (e.g., cancer, neurodegenerative disorders) to uncover novel therapeutic applications without prior knowledge of the specific target.

For instance, derivatives of similar scaffolds have been investigated for a range of activities, suggesting that a systematic evaluation of this compound is warranted. The goal is to move from a compound with a known structure to one with a defined biological function and therapeutic potential.

Integration with Cutting-Edge Chemical Biology Techniques

Chemical biology offers powerful tools to study the interaction of small molecules with biological systems. pressbooks.pub For this compound, these techniques could be used to:

Target Deconvolution: If the compound shows activity in a phenotypic screen, techniques like chemical proteomics can be employed to identify its molecular target(s) within the cell.

Mechanism of Action Studies: Designing probes based on the this compound scaffold, for example by incorporating photoreactive groups or reporter tags, can help in visualizing the compound's distribution in cells and its engagement with its target proteins. youtube.com

The integration of these advanced techniques will be crucial in translating a biologically active compound into a well-understood chemical probe or a potential therapeutic lead.

常见问题

Q. Basic

- 1H NMR : Compare chemical shifts of the methoxy group (~δ 3.8 ppm) and cyclobutane protons (δ 2.5–3.5 ppm) with reference data. highlights NMR validation for a related cyclobutane-carboxylic acid derivative .

- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to achieve >99% purity, as demonstrated in ’s 99.78% purity report .

- X-ray Diffraction : For absolute configuration, single-crystal X-ray studies (e.g., ’s indole-carbonitrile structure) resolve stereochemical ambiguities .

How can researchers resolve discrepancies in spectroscopic data when characterizing derivatives?

Q. Advanced

- Cross-validation : Combine NMR, IR, and mass spectrometry. For example, IR peaks at ~2240 cm⁻¹ confirm the nitrile group, while MS provides molecular ion validation.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian09). ’s 4-Methoxybenzonitrile data can guide nitrile-group benchmarking .

- Controlled degradation studies : Monitor thermal stability (TGA/DSC) to identify decomposition products that may skew data .

What computational methods predict the reactivity of the nitrile group under nucleophilic or electrophilic conditions?

Q. Advanced

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. For example, the nitrile’s LUMO energy in ’s 4-Methoxybenzonitrile correlates with electrophilicity .

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic additions.

- Docking Studies : Assess steric hindrance from the cyclobutane ring, which may reduce accessibility to the nitrile group, as seen in ’s carbaldehyde derivative .

What are the critical parameters for optimizing cyclization steps in synthesis?

Q. Basic

- Reagent stoichiometry : Maintain a 1:1 ratio between aryl precursors and cyclobutanecarbonitrile reagents to avoid oligomerization.

- Reaction time : Shorter durations (2–4 hrs) prevent ring-opening, as observed in ’s chlorophenyl analog synthesis .

- Catalyst loading : 5–10 mol% of Lewis acids (e.g., ZnCl₂) enhances yield without side products .

How does steric hindrance from the cyclobutane ring influence reaction pathways?

Q. Advanced

- Steric maps : Generate using software like PyMOL to visualize hindered regions. The cyclobutane’s puckered structure () reduces nucleophilic attack at the nitrile group .

- Kinetic studies : Compare reaction rates with less-hindered analogs (e.g., cyclohexane derivatives). Slower kinetics in cyclobutane systems suggest steric dominance.

- Substituent effects : Electron-donating groups (e.g., methoxy) enhance ring stability but may reduce electrophilicity, requiring harsher conditions for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。